molecular formula C9H10ClN B3068766 (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine CAS No. 812695-59-3

(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine

Cat. No. B3068766
CAS RN: 812695-59-3
M. Wt: 167.63 g/mol
InChI Key: CCNOGOGUHOMLMI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Asymmetric Hydrogenation of Oxime Derivatives

A study highlighted the asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and its derivatives, producing optically active amines using rhodium and iridium catalysts. The research focused on optimizing rhodium-based catalytic systems to achieve high conversions with moderate enantiomeric excesses. This process is significant for synthesizing chiral amines, which are valuable in various chemical syntheses and pharmaceutical applications (Maj, Suisse, & Agbossou‐Niedercorn, 2016).

Synthesis of Diethyl-Substituted Amines

Another research presented an efficient and economical synthesis method for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, starting from commercially available 2-aminoindan. The synthesis involved a six-step process with a 49% overall yield, introducing ethyl groups at specific positions through regioselective Friedel−Crafts acetylations and hydrogenations. This method emphasizes a cost-effective approach to synthesizing substituted amines, which could be beneficial in various industrial and research applications (Prashad et al., 2006).

Decarbonylative Cycloaddition for Synthesizing Indenone Derivatives

Research on [5+2-2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalysis has been conducted to synthesize 2,3-dihydro-1H-inden-1-one derivatives. This innovative approach leverages direct carbon–carbon bond cleavage, providing a new pathway for synthesizing complex cyclic structures. Such methodologies are pivotal in advancing synthetic chemistry, offering new routes to intricate molecules that could have applications in material science, pharmaceuticals, and catalyst design (Hu, Wang, Ma, Wang, & Liu, 2022).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems or targets and the biochemical processes it affects .

Safety and Hazards

The safety and hazards associated with the compound are studied. This includes understanding its toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

(1R)-5-chloro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNOGOGUHOMLMI-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
Reactant of Route 2
(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine
Reactant of Route 3
(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine
Reactant of Route 4
(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine
Reactant of Route 5
(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine
Reactant of Route 6
(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.